2-Toluidine-d7
Overview
Description
The chemical formula for 2-Toluidine-d7 is C7H2D7N, and it has a molecular weight of 114.196 g/mol . This compound is used primarily in scientific research as a stable isotope-labeled standard.
Mechanism of Action
Target of Action
2-Toluidine-d7, also known as o-Toluidine-d7, is a deuterated labeled version of o-Toluidine . The primary target of this compound is glucose in blood and body fluids . It is widely used to measure glucose levels .
Mode of Action
The compound interacts with glucose and primary aromatic amines in a process that involves condensation in glacial acetic acid . This interaction forms an equilibrium mixture of sugar amines and corresponding Schiff bases .
Biochemical Pathways
The biochemical pathway primarily affected by this compound involves the formation of Schiff bases The formation of these Schiff bases is a result of the condensation process that occurs when this compound interacts with glucose .
Pharmacokinetics
It is noted that the incorporation of stable isotopes like deuterium into drug molecules is of interest because it can potentially affect the drug’s pharmacokinetics and metabolic spectrum .
Result of Action
The result of the action of this compound is the ability to measure glucose levels in blood and body fluids . After heating at 100°C for 10 minutes and rapidly cooling to room temperature, the absorbance at 630 nm can be measured to calculate the glucose level .
Biochemical Analysis
Biochemical Properties
It is known that 2-Toluidine, the parent compound of 2-Toluidine-d7, is widely used in biochemical research . It is used in the measurement of glucose levels in blood and body fluids . Glucose and aromatic amines like 2-Toluidine can condense in glacial acetic acid to form an equilibrium mixture of sugar amines and corresponding Schiff bases .
Cellular Effects
It is known that 2-Toluidine, the parent compound, is a carcinogenic and toxic aromatic amine . Therefore, it is reasonable to assume that this compound may have similar toxic effects on cells.
Molecular Mechanism
It is known that 2-Toluidine, the parent compound, is frequently encountered in electrochemical research as a soluble corrosion inhibitor . It is used as a homomonomer for the formation of intrinsically conducting poly-o-toluidine and as a comonomer in the formation of respective copolymers and their composites .
Metabolic Pathways
It is known that 4-Hydroxylation and N-acetylation of toluidine are the major metabolic pathways in rats . The primary metabolism of o-toluidine takes place in the endoplasmic reticulum .
Preparation Methods
The common method for preparing 2-Toluidine-d7 involves the deuteration of 2-toluidine. This process typically uses a deuterated reagent to replace the hydrogen atoms with deuterium. The reaction conditions often include the use of a deuterated solvent and a catalyst to facilitate the exchange of hydrogen for deuterium . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield of the deuterated compound.
Chemical Reactions Analysis
2-Toluidine-d7 undergoes various chemical reactions similar to its non-deuterated counterpart, 2-toluidine. These reactions include:
Oxidation: this compound can be oxidized to form corresponding quinone imines.
Reduction: It can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Toluidine-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to quantify and analyze complex mixtures.
Biological Studies: Employed in metabolic studies to trace the pathways and interactions of 2-toluidine in biological systems.
Environmental Science: Utilized in studies to monitor the degradation and environmental impact of 2-toluidine.
Comparison with Similar Compounds
2-Toluidine-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2-Toluidine: The non-deuterated form, which has similar chemical properties but lacks the isotopic labeling.
3-Toluidine: An isomer with the amino group at the meta position.
4-Toluidine: An isomer with the amino group at the para position.
The deuterium labeling in this compound provides advantages in analytical applications, such as improved sensitivity and specificity in mass spectrometry and NMR spectroscopy.
Properties
IUPAC Name |
N,N,2,3,4,5-hexadeuterio-6-(trideuteriomethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVCVTLRINQCPJ-LLZDZVHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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